Cas no 863007-20-9 (N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide)

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide
- 863007-20-9
- SR-01000008405
- N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
- N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
- AKOS024595637
- F0678-0018
- SR-01000008405-1
-
- インチ: 1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2
- InChIKey: KCBXYOSUXBNBEV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N(C(CCC1C=CC=CC=1)=O)C1C=CS(C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 375.0695923g/mol
- どういたいしつりょう: 375.0695923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0678-0018-2μmol |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-50mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-75mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-20μmol |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-2mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-10mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-30mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-5μmol |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-1mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0678-0018-20mg |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide |
863007-20-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamideに関する追加情報
Comprehensive Overview of N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide (CAS No. 863007-20-9)
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide, with the CAS number 863007-20-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a chlorophenyl group, a dihydrothiophene ring, and a phenylpropanamide moiety, making it a subject of interest for its potential applications in drug discovery and development.
The compound's structural complexity and functional groups contribute to its versatility in medicinal chemistry. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could be leveraged in the design of novel therapeutic agents. Its sulfone-containing (1,1-dioxo) thiophene ring is a notable feature, as sulfone derivatives are often associated with enhanced metabolic stability and bioavailability in drug candidates.
In recent years, the demand for sulfone-based compounds has surged, driven by their prominence in kinase inhibitors and anti-inflammatory agents. This aligns with current trends in precision medicine, where targeted therapies are increasingly sought after. The N-(4-chlorophenyl) moiety in this compound further enhances its potential as a pharmacophore, a critical component in drug-receptor interactions.
From a synthetic chemistry perspective, 863007-20-9 presents intriguing challenges and opportunities. Its preparation typically involves multi-step organic synthesis, including amide coupling reactions and sulfonation processes. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis practices, which are hot topics in modern research.
The compound's physicochemical properties, such as its logP (partition coefficient) and solubility profile, are crucial for its potential pharmaceutical applications. These characteristics determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a key consideration in drug development. Researchers are actively investigating these aspects to evaluate its suitability as a lead compound.
In the context of current research trends, N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-phenylpropanamide is being studied for its potential interactions with various biological targets. The scientific community is particularly interested in its possible allosteric modulation capabilities, which could open new avenues in drug discovery for complex diseases.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its structural integrity and purity, especially when used as a reference standard in research laboratories.
The compound's stability under various conditions is another area of active investigation. Researchers are examining its degradation pathways and developing appropriate storage protocols to maintain its integrity. This is particularly relevant for long-term studies where compound stability is paramount.
From a commercial perspective, 863007-20-9 is primarily utilized by pharmaceutical researchers and contract research organizations (CROs). Its niche application makes it a valuable building block in medicinal chemistry, though its availability is typically limited to research quantities.
Looking forward, the scientific community anticipates continued interest in this compound as research into sulfone-containing pharmaceuticals expands. Its unique structural features position it as a potentially valuable tool in the ongoing quest for novel therapeutic agents addressing unmet medical needs.
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